molecular formula C22H29NO2 B1674987 Lobelanidine CAS No. 552-72-7

Lobelanidine

Cat. No. B1674987
CAS RN: 552-72-7
M. Wt: 339.5 g/mol
InChI Key: OWGJQNXIWMMDTH-UHFFFAOYSA-N
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Description

Lobelanidine is a chemical analog of lobeline . It is a chemical constituent from Lobelia chinensis Lour . The chemical formula of Lobelanidine is C22H29NO2 .


Synthesis Analysis

The synthesis of Lobelanidine has been reported in a study by Chênevert R, Morin P (2009) where they described the synthesis of lobeline via enzymatic desymmetrization of lobelanidine .


Molecular Structure Analysis

The crystal structure of Lobelanidine Hydrochloride Monohydrate has been analyzed. The crystal belongs to space group Pbca with the cell dimensions a= 10.3510(3), b= 16.1874(4) and c= 25.6545(9)Å . The nitrogen atom in the piperidine ring is involved in a bifurcated hydrogen bond with both of the hydroxyl groups .

Scientific Research Applications

Anticancer Activity

Lobelanidine, along with other piperidine alkaloids extracted from Lobelia chinensis, has shown potential in anticancer activity. Research highlights the pharmacological activities of L. chinensis, which include diuretic, choleretic, respiratory excitement, anti-venom, anti-bacterial, and notably, anticancer effects. The study underscores the importance of further research and development of L. chinensis and its constituents, including lobelanidine, for cancer treatment (Mei-wan Chen et al., 2014).

Neuroprotection

Investigations into the neuroprotective mechanisms of lobelanidine and other components from Lobelia species have revealed their potential in regulating targets within multiple signaling pathways, which are implicated in neurodegenerative diseases like Alzheimer’s, Parkinson’s, Huntington’s diseases, epilepsy, and Amyotrophic lateral sclerosis. This comprehensive study on lobelanidine and other active ingredients of Lobelia species underscores their neuroprotective actions, providing a reference for further pharmacological effect investigation (Qinfang Zheng et al., 2020).

Future Directions

Research on Lobelia species, including Lobelanidine, has shifted in recent years to the characterization of novel chemical classes due to the structurally similar alkaloid components, which essentially share similar pharmacological, physicochemical, and toxicological profiles . This shift suggests a future direction towards understanding the molecular mechanisms of these novel bioactive components .

properties

IUPAC Name

(1S)-2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3/t19-,20+,21-,22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGJQNXIWMMDTH-COPRSSIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC[C@H]1C[C@@H](C2=CC=CC=C2)O)C[C@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970528
Record name Lobelanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobelanidine

CAS RN

552-72-7
Record name Lobelanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobelanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobelanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBELANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3ZM7K5LNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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